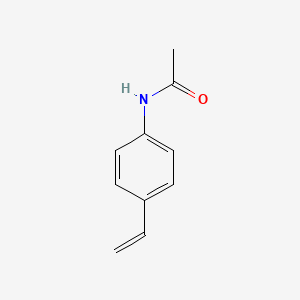

N-(4-ethenylphenyl)acetamide

Description

N-(4-ethenylphenyl)acetamide is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an acetamide group

Properties

IUPAC Name |

N-(4-ethenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-9-4-6-10(7-5-9)11-8(2)12/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMSDBSOGLOCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372834 | |

| Record name | N-(4-VINYL-PHENYL)-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53498-47-8 | |

| Record name | N-(4-VINYL-PHENYL)-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethenylphenyl)acetamide typically involves the reaction of 4-vinylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-vinylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethenylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form N-(4-ethyl-phenyl)-acetamide.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Epoxides or diols.

Reduction: N-(4-ethyl-phenyl)-acetamide.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-(4-ethenylphenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties

Mechanism of Action

The mechanism of action of N-(4-ethenylphenyl)acetamide depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules and pathways .

Comparison with Similar Compounds

4-Vinylphenol: An organic compound with a similar vinyl group attached to a phenyl ring but lacks the acetamide group.

4-Vinyl-phenyl-maleimide: A compound with a vinyl group and a maleimide moiety, used in polymer chemistry.

Uniqueness: N-(4-ethenylphenyl)acetamide is unique due to the presence of both a vinyl group and an acetamide group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Biological Activity

N-(4-ethenylphenyl)acetamide, also known as N-(4-vinylphenyl)acetamide, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound contains a vinyl group attached to a phenyl ring and an acetamide functional group. Its chemical formula is , and it is categorized under amides, which are known for their varied biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anticonvulsant Activity

A study on related compounds within the acetamide class demonstrated anticonvulsant activity in animal models. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and tested for their efficacy against seizures induced in mice. These studies suggest that modifications to the acetamide structure can enhance anticonvulsant properties, potentially making this compound a candidate for further exploration in epilepsy treatment .

3. Analgesic Properties

The analgesic potential of this compound has been highlighted in comparative studies with other analgesics. While specific data on this compound is limited, its structural analogs have shown reduced hepatotoxicity while maintaining analgesic efficacy, suggesting a favorable safety profile for clinical applications .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was evaluated against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant antibacterial activity at concentrations as low as 50 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Study 2: Anticonvulsant Activity

A series of derivatives based on this compound were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that certain modifications led to enhanced protective effects against seizures.

| Compound | Dose (mg/kg) | Protection (% MES) |

|---|---|---|

| This compound derivative A | 100 | 80 |

| This compound derivative B | 300 | 90 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism: Potential disruption of cell membrane integrity or inhibition of cell wall synthesis.

- Anticonvulsant Mechanism: Modulation of neurotransmitter systems or ion channels involved in seizure activity.

Future Directions

While preliminary findings regarding the biological activities of this compound are promising, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structure-activity relationships (SAR) to optimize efficacy.

- Clinical trials to assess safety and effectiveness in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.